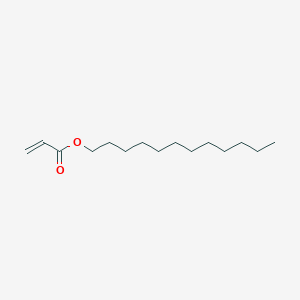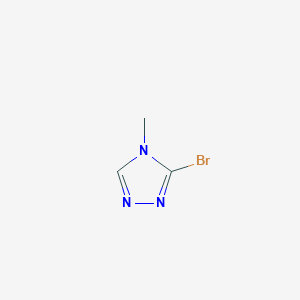
2-(Boc-amino)ethanethiol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the protection of amino groups using Boc groups. For example, the synthesis of N-[2-(Fmoc)aminoethyl]glycine esters is described, which involves the protection of nucleobase moieties with bis-N-Boc groups . Similarly, the asymmetric syntheses of various N-Boc-protected amino sugar derivatives from sorbic acid are reported, showcasing the utility of Boc groups in the protection of amino functionalities during complex synthetic routes .
Molecular Structure Analysis
The molecular structure of 2-(Boc-amino)ethanethiol would consist of an ethanethiol backbone with an amino group protected by a Boc group. The papers do not directly discuss the molecular structure of this compound, but the structure of related Boc-protected compounds can be inferred. For instance, the crystal structure of a novel synthetic amino acid-like zwitterion is reported, which could provide insights into the conformational preferences of Boc-protected amino acids .
Chemical Reactions Analysis
Boc-protected amino groups are typically involved in peptide bond formation reactions. The papers describe various chemical reactions involving Boc-protected amino acids, such as the Fmoc-mediated solid-phase peptide synthesis of mixed sequence 10-mer PNA oligomers using Fmoc/bis-N-Boc-protected monomers . Additionally, the synthesis of thiolato-bridged trinuclear heterometal complexes with 2-[(3-aminopropyl)amino]ethanethiol is discussed, which, while not directly related to Boc-aminoethanethiol, demonstrates the reactivity of thiol-containing amino compounds in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Boc-amino)ethanethiol are not explicitly discussed in the papers. However, the general properties of Boc-protected amino acids can be deduced. They are typically stable under acidic conditions and can be deprotected under mild acidic conditions without affecting other functional groups. The stability of these compounds as hydrochloride salts is also mentioned, which is relevant for the storage and handling of Boc-protected amino acids . The papers also discuss the properties of related compounds, such as the spectral and magnetic properties of thiolato-bridged heterometal complexes , and the conformational preferences of novel amino acids for bioorthogonal reactions .
Applications De Recherche Scientifique
1. Synthesis and Functionalization of Polymers
- 2-(Boc-amino)ethanethiol has been utilized in the preparation of functional polyesters containing amino groups. These polyesters are synthesized using thiol–ene click chemistry, where alkene-functional poly(e-caprolactone)s react with 2-(Boc-amino)ethanethiol, leading to polyesters bearing protected amino groups. These are further processed to create cationic and water-soluble polyesters after cleavage of the Boc protecting group (Darcos, Antoniacomi, Paniagua, & Coudane, 2012).
2. Surface Functionalization and Film Development
- The compound is used in developing functional films derived from unsaturated macrolactone globalide. Thiol–ene chemistry is employed for cross-linking and surface functionalization of the film. 2-(Boc-amino)ethanethiol is grafted onto the surface and subsequently deprotected, allowing further conjugation with other molecules, demonstrating its role in creating renewable and degradable material platforms for advanced applications (Ates & Heise, 2014).
3. Synthesis of N-t-Butoxycarbonyl Derivatives
- 2-(Boc-amino)ethanethiol is involved in the synthesis of N-t-butoxycarbonyl (t-BOC) derivatives from di-t-butyl dicarbonate or di-t-butyl dithiol dicarbonates and amino acids. This process showcases its role in selective blocking and deblocking of amino or other groups, a crucial step in the synthesis of various biochemical compounds (Tarbell, Yamamoto, & Pope, 1972).
Safety And Hazards
Orientations Futures
2-(Boc-amino)ethanethiol is a cross-linking reagent that can be utilized in various organic syntheses . It is used to introduce the amine functional group for the surface functionalization of cross-linked polymer films by thiol-ene click chemistry reactions . Additionally, it participates in the thiol-ene reaction to achieve amine functionalization of polyglobalide (PGI) . Therefore, it has potential applications in the field of polymer chemistry and materials science.
Propriétés
IUPAC Name |
tert-butyl N-(2-sulfanylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-7(2,3)10-6(9)8-4-5-11/h11H,4-5H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJJCZSHYJNRPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50986668 | |
| Record name | tert-Butyl hydrogen (2-sulfanylethyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50986668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-amino)ethanethiol | |
CAS RN |
67385-09-5 | |
| Record name | N-(tert-Butoxycarbonyl)-2-aminoethanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067385095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl hydrogen (2-sulfanylethyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50986668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Boc-amino)ethanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

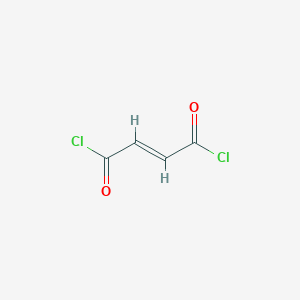
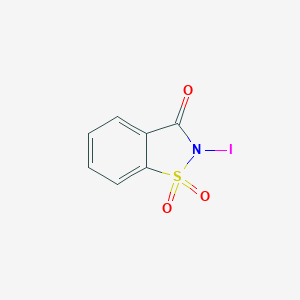
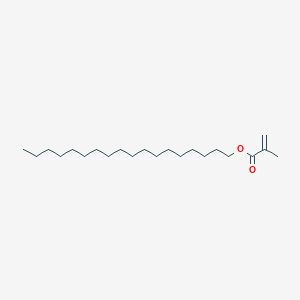
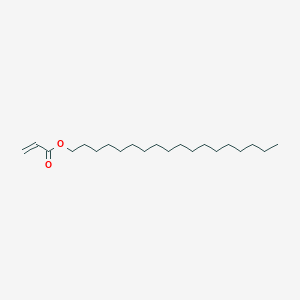
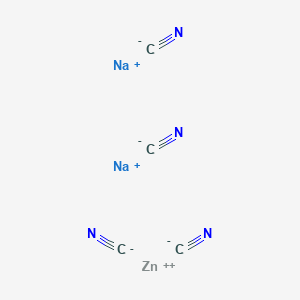
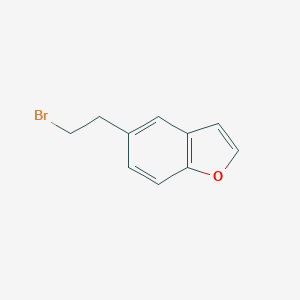
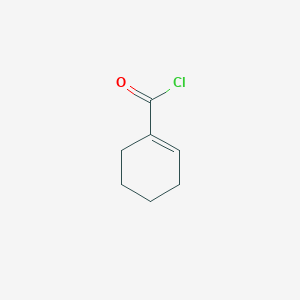
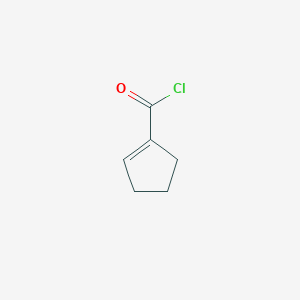
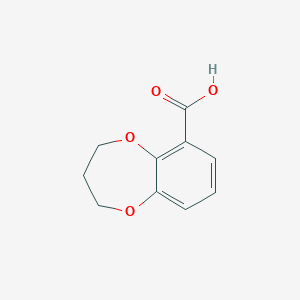
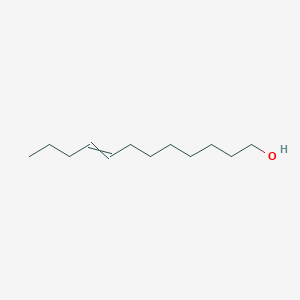
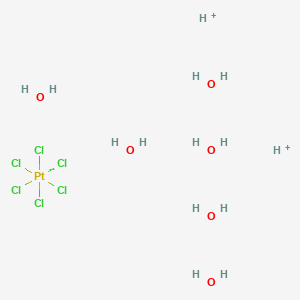
![8-chlorodibenzo[b,f]thiepin-10(11H)-one](/img/structure/B107444.png)
